molecular formula C9H6F6 B1321715 4-Methyl-1,2-bis-(trifluoromethyl)benzene CAS No. 716-25-6

4-Methyl-1,2-bis-(trifluoromethyl)benzene

Cat. No.: B1321715
CAS No.: 716-25-6
M. Wt: 228.13 g/mol
InChI Key: ZLZIWTFMKQRYNZ-UHFFFAOYSA-N
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Description

4-Methyl-1,2-bis-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F6. It is a derivative of benzene, where two trifluoromethyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which are highly electronegative and can significantly influence the reactivity and stability of the molecule.

Scientific Research Applications

4-Methyl-1,2-bis-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

Target of Action

4-Methyl-1,2-bis(trifluoromethyl)benzene is primarily used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . It interacts with donor moieties such as phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine .

Mode of Action

The compound forms a symmetrical donor-acceptor-donor architecture with the donor moieties . The molecules exhibit large dihedral angles between the donor and acceptor moieties, which can be accounted for by multiple charge-transfer states . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .

Biochemical Pathways

The compound’s interaction with its targets results in thermally activated delayed fluorescence . The localised triplet excited states were experimentally obtained . Although a very small and similar singlet and triplet splitting was observed for the compounds, its reverse intersystem crossing rates were different due to the different energy gap between the charge transfer and localised triplet excited states .

Result of Action

The compound’s action results in the emission of cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices . The efficiency at a brightness of 1000 cd/m^2 was practically the same as the maximum one due to the extremely low efficiency roll-off .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the packing pattern in the crystals of the compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds . These bonds are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings .

Safety and Hazards

1,4-Bis(trifluoromethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . This suggests potential applications in the field of optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-bis-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 4-methylbenzene with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-bis-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)benzene
  • 1,2-Bis(trifluoromethyl)benzene

Uniqueness

4-Methyl-1,2-bis-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and two trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-1,2-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZIWTFMKQRYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605609
Record name 4-Methyl-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-25-6
Record name 4-Methyl-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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